An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-3-nitrobenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-nitrobenzoate is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential biological activities. The strategic placement of the fluoro, nitro, and methyl ester functional groups on the benzene (B151609) ring makes it a valuable building block for the synthesis of a wide range of complex molecules, including novel drug candidates. This document aims to serve as a critical resource for researchers engaged in the design and development of new chemical entities.
Chemical and Physical Properties
Methyl 4-fluoro-3-nitrobenzoate is a solid at room temperature, appearing as a white to yellow or green powder or crystal. Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a methyl ester group.
Table 1: Physical and Chemical Properties of Methyl 4-fluoro-3-nitrobenzoate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FNO₄ | [1][2] |
| Molecular Weight | 199.14 g/mol | [1][3] |
| CAS Number | 329-59-9 | [1][2] |
| Appearance | White to Yellow to Green powder to crystal | |
| Melting Point | 59.0 to 63.0 °C | |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [4][5] |
| pKa (Predicted) | -2.6 (strongest basic) | Not explicitly found, predicted value |
| LogP | 1.5205 | [2] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [2] |
Synthesis and Purification
The most common method for the synthesis of Methyl 4-fluoro-3-nitrobenzoate is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.
Experimental Protocol: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
Materials:
-
4-Fluoro-3-nitrobenzoic acid (5.55 g)
-
Methanol (50 mL)
-
Concentrated Sulfuric Acid (6.4 mL)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 mL of methanol.[3]
-
Carefully add 6.4 mL of concentrated sulfuric acid to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[3]
-
After cooling the reaction to room temperature, pour the mixture over ice.[3]
-
Collect the precipitated product by suction filtration.[3]
-
Dry the collected solid in vacuo to yield Methyl 4-fluoro-3-nitrobenzoate. A typical yield for this reaction is approximately 5.40 g (90%).[3]
Purification and Characterization
The crude product can be purified by recrystallization from methanol. Characterization of the purified compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of Methyl 4-fluoro-3-nitrobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). The presence of the electron-withdrawing nitro and ester groups will influence the chemical shifts of the aromatic carbons.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands for Methyl 4-fluoro-3-nitrobenzoate
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C-H (methyl) | 2950-2850 | Stretching vibration |
| C=O (ester) | 1730-1715 | Strong stretching vibration |
| C=C (aromatic) | 1600-1450 | Stretching vibrations |
| N-O (nitro) | 1550-1500 & 1360-1300 | Asymmetric and symmetric stretching vibrations |
| C-O (ester) | 1300-1000 | Stretching vibration |
| C-F | 1250-1000 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for Methyl 4-fluoro-3-nitrobenzoate is expected at m/z 199.[1]
Common Fragmentation Pathways:
-
Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 168.
-
Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 140.
-
Loss of the nitro group (-NO₂) to give a fragment at m/z 153.[7]
Reactivity
The chemical reactivity of Methyl 4-fluoro-3-nitrobenzoate is dictated by its three functional groups: the fluoro, nitro, and methyl ester groups.
Nucleophilic Aromatic Substitution
The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and ester groups. This makes it a useful precursor for the synthesis of various derivatives where the fluorine is replaced by other nucleophiles such as amines, alkoxides, and thiolates. For example, it reacts with 3-hydroxy-benzoic acid methyl ester to prepare dimethyl 3-nitro-3',4-oxydibenzoate.[4]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a key step in the synthesis of many biologically active compounds, as the resulting aniline (B41778) derivative can be further functionalized.
Hydrolysis of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the modification of this functional group, for example, through the formation of amides or other esters.
Applications in Drug Discovery and Development
Nitroaromatic compounds are important pharmacophores in medicinal chemistry, and Methyl 4-fluoro-3-nitrobenzoate serves as a valuable starting material for the synthesis of various biologically active molecules.
Antifungal Activity of Nitrobenzoate Derivatives
Derivatives of nitrobenzoic acid have shown promising antifungal activity. For instance, a study on 3-methyl-4-nitrobenzoate derivatives demonstrated their efficacy against various Candida species.[8] The mechanism of action is thought to involve the inhibition of thymidylate kinase (TPMK), a key enzyme in the pyrimidine (B1678525) synthesis pathway of fungi.[8][9]
Thymidylate Kinase (TPMK) Signaling Pathway
Thymidylate kinase catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), an essential step in the de novo and salvage pathways of pyrimidine nucleotide synthesis. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death. This makes fungal TPMK an attractive target for the development of novel antifungal agents.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from general methods for antifungal susceptibility testing and can be used to evaluate the activity of Methyl 4-fluoro-3-nitrobenzoate and its derivatives.
Materials:
-
Test compound (dissolved in DMSO)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.[10][11]
Safety and Handling
Methyl 4-fluoro-3-nitrobenzoate is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 4-fluoro-3-nitrobenzoate is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its rich chemistry allows for a wide range of transformations, providing access to a diverse array of molecular scaffolds. The potential for its derivatives to act as antifungal agents by targeting the TPMK pathway highlights its importance in drug discovery. This technical guide provides a solid foundation of its chemical properties and experimental methodologies to aid researchers in their scientific endeavors.
References
- 1. Methyl 4-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 4. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 5. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
